5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
CAS No.:
Cat. No.: VC13639532
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.46 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C7H4BrClF3NO | 
|---|---|
| Molecular Weight | 290.46 g/mol | 
| IUPAC Name | 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine | 
| Standard InChI | InChI=1S/C7H4BrClF3NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2 | 
| Standard InChI Key | LMHSHPOYFNBFPZ-UHFFFAOYSA-N | 
| SMILES | C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br | 
| Canonical SMILES | C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br | 
Introduction
Chemical Identity and Structural Features
5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (C₇H₄BrClF₃NO) is a halogenated pyridine derivative with substituents at the 2-, 3-, and 5-positions. Its molecular weight is 290.47 g/mol, calculated as follows:
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Carbon (C): 12.01 × 7 = 84.07 
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Hydrogen (H): 1.01 × 4 = 4.04 
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Bromine (Br): 79.90 
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Chlorine (Cl): 35.45 
- 
Fluorine (F): 19.00 × 3 = 57.00 
- 
Nitrogen (N): 14.01 
- 
Oxygen (O): 16.00 
 Total: 290.47 g/mol
The compound’s structure features a pyridine ring substituted with:
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A chlorine atom at position 2, 
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A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 3, 
- 
A bromine atom at position 5. 
Crystallographic studies of analogous compounds, such as 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, reveal near-planar arrangements of the pyridine ring and substituents, with deviations ≤ 0.078 Å from the mean plane . The trifluoroethoxy group adopts a conformation where the oxygen atom aligns with the pyridine ring, minimizing steric strain .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine can be inferred from methods used for related trifluoroethoxy-pyridine derivatives:
Route 1: Sequential Halogenation and Etherification
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Etherification: React 3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane in the presence of a base (e.g., K₂CO₃) in DMF at reflux . 
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Chlorination: Introduce chlorine at position 2 using POCl₃ or SOCl₂. 
- 
Bromination: Electrophilic bromination at position 5 using Br₂/FeBr₃ or NBS. 
Route 2: Direct Substitution
- 
Start with 2-chloro-5-bromo-3-hydroxypyridine and react with 2-chloro-1,1,1-trifluoroethane under basic conditions . 
Optimization and Yield
For analogous reactions, yields range from 70–87% depending on reaction time and catalyst . For example, the synthesis of 5-bromo-2-chloro-3-(difluoromethyl)pyridine achieved an 87% yield using diethylaminosulfur trifluoride (DAST) in ethanol/dichloromethane .
Physicochemical Properties
Experimental data for the title compound remains limited, but properties can be extrapolated from related structures:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 
¹H NMR (CDCl₃): 
- 
¹³C NMR: 
Infrared (IR) Spectroscopy
Biological Activity and Applications
Fungicidal Activity
The trifluoroethoxy group enhances bioactivity by increasing lipid solubility and membrane permeability. In 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, fungicidal activity was attributed to the electron-withdrawing effects of chlorine and trifluoroethoxy groups, disrupting fungal cell membranes . The bromine atom in the title compound may further enhance binding to fungal enzymes via halogen bonding.
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